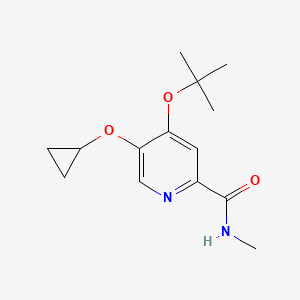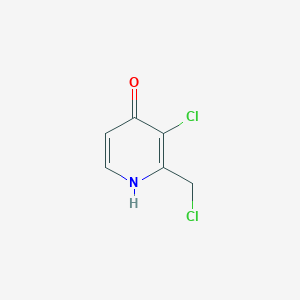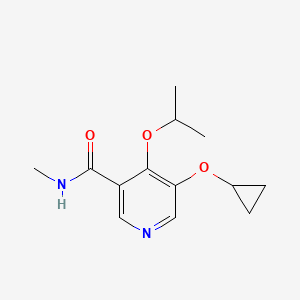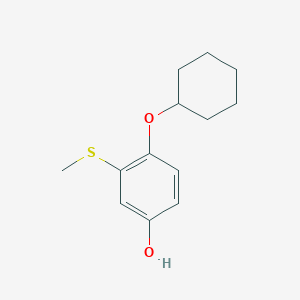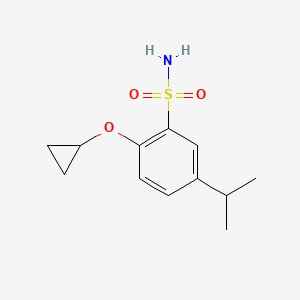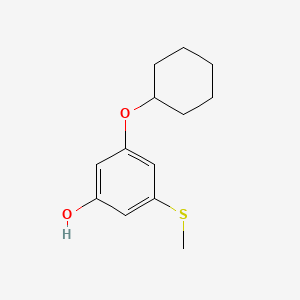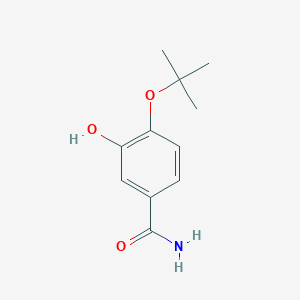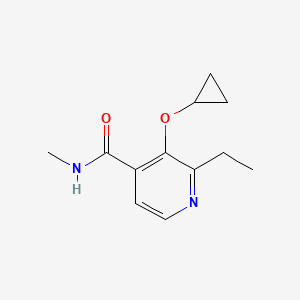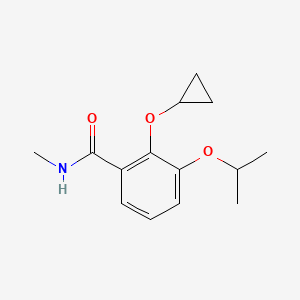
4-Cyclopropoxy-6-formylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropoxy-6-formylnicotinonitrile is an organic compound with the molecular formula C10H8N2O2 It is a derivative of nicotinonitrile, featuring a cyclopropoxy group at the 4-position and a formyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-6-formylnicotinonitrile typically involves the following steps:
Formation of the Nicotinonitrile Core: The core structure of nicotinonitrile can be synthesized through a series of reactions starting from pyridine derivatives.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using cyclopropyl alcohol and an appropriate leaving group.
Formylation: The formyl group can be introduced through a Vilsmeier-Haack reaction, which involves the use of formylating agents such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyclopropoxy-6-formylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Cyclopropyl alcohol, appropriate leaving groups
Major Products:
Oxidation: 4-Cyclopropoxy-6-carboxynicotinonitrile
Reduction: 4-Cyclopropoxy-6-formylaminonicotinonitrile
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Cyclopropoxy-6-formylnicotinonitrile would depend on its specific application and the biological target it interacts with. Generally, the compound’s effects would be mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways and biological processes.
Comparaison Avec Des Composés Similaires
4-Cyclopropoxy-6-methylnicotinonitrile: Similar structure but with a methyl group instead of a formyl group.
4-Cyclopropoxy-6-hydroxynicotinonitrile: Similar structure but with a hydroxyl group instead of a formyl group.
4-Cyclopropoxy-6-aminonicotinonitrile: Similar structure but with an amino group instead of a formyl group.
Uniqueness: 4-Cyclopropoxy-6-formylnicotinonitrile is unique due to the presence of both the cyclopropoxy and formyl groups, which can impart distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C10H8N2O2 |
|---|---|
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
4-cyclopropyloxy-6-formylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H8N2O2/c11-4-7-5-12-8(6-13)3-10(7)14-9-1-2-9/h3,5-6,9H,1-2H2 |
Clé InChI |
TZMZNDFHJLOEFO-UHFFFAOYSA-N |
SMILES canonique |
C1CC1OC2=C(C=NC(=C2)C=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




